N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide
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Overview
Description
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and naphthalenes, which undergo a series of reactions such as condensation, sulfonation, and amination. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems and potential as a biochemical tool.
Medicine: Investigating its antimicrobial properties and potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. In the case of antimicrobial activity, it may inhibit essential enzymes or disrupt cellular processes in microorganisms. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrimidine derivatives, such as:
- Sulfamethoxazole
- Sulfadiazine
- Trimethoprim
Uniqueness
What sets N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide apart is its unique combination of structural features, which may confer distinct biological activities or chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-31-21-13-20(25-23(26-21)32-2)27-33(29,30)18-11-9-17(10-12-18)24-14-16-8-7-15-5-3-4-6-19(15)22(16)28/h3-6,9-14,24H,7-8H2,1-2H3,(H,25,26,27)/b16-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPAEJNBAAXZPQ-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3CCC4=CC=CC=C4C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\3/CCC4=CC=CC=C4C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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